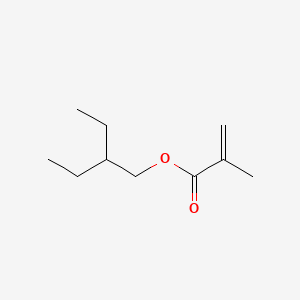

2-Ethylbutyl methacrylate

Description

Contextualization within Alkyl Methacrylate (B99206) Monomers

Alkyl methacrylates are a broad class of monomers fundamental to the polymer industry, known for their utility in producing acrylic polymers. researchgate.net These monomers share a common methacrylate functional group but differ in the structure of their alkyl ester (side-chain) group. This variation in the side-chain is a critical determinant of the final polymer's properties.

2-Ethylbutyl methacrylate is distinguished within this family by its branched, six-carbon side-chain. researchgate.net The structure and size of this side-chain directly influence the physical and mechanical properties of the resulting polymer, most notably its glass transition temperature (Tg), hardness, and elasticity. google.comcapes.gov.brresearchgate.net For instance, monomers with longer or bulkier alkyl groups, such as this compound, generally yield polymers with lower glass transition temperatures compared to those with smaller side-chains like methyl methacrylate. google.comnih.gov This plasticizing effect enhances the flexibility of the polymer. The branching in the 2-ethylbutyl group also creates steric hindrance that affects the polymer chain's conformation and packing, influencing its mechanical behavior. researchgate.net

The table below compares this compound and its homopolymer with other common alkyl methacrylates.

| Monomer | Monomer Molecular Weight (g/mol) | Homopolymer Abbreviation | Homopolymer Glass Transition Temperature (Tg) |

|---|---|---|---|

| Methyl Methacrylate | 100.12 | PMMA | ~105 °C |

| Ethyl Methacrylate | 114.14 | PEMA | ~65 °C |

| n-Butyl Methacrylate | 142.20 americanchemicalsuppliers.com | PBMA | ~20 °C |

| This compound | 170.25 echemi.com | P2EBMA | ~ -11 °C (262 K) nih.gov |

| 2-Ethylhexyl Methacrylate | 198.30 chemeo.com | P2EHMA | ~ -10 °C |

Note: Tg values can vary depending on the method of measurement and polymer molecular weight.

Like other methacrylates, 2-EBMA can be readily synthesized, typically through the esterification of methacrylic acid or trans-esterification of another alkyl methacrylate, and is highly amenable to polymerization. researchgate.net This ease of synthesis and polymerization is a key reason for the widespread use and intensive study of the methacrylate family. researchgate.net

Significance in Contemporary Polymer Research and Materials Innovation

The unique structural characteristics of this compound make it a valuable component in the design and innovation of new materials. hexapb.com Its primary significance lies in its role as a comonomer, where it is used to precisely tailor the properties of acrylic copolymers for specialized applications. google.comgoogle.com

In the field of coatings and adhesives, incorporating 2-EBMA into polymer formulations can enhance flexibility, durability, and weathering resistance. lookchem.comgoogle.com For example, copolymers containing 2-EBMA are used in the formulation of highly weatherable coatings. google.com It is also listed as a monomer for use in acrylic resins for adhesives and coatings intended for various industrial applications. alibaba.comfao.org

Modern polymer research increasingly utilizes advanced computational methods to predict material properties. Molecular simulations of the conformational properties of atactic poly(this compound) have been conducted to understand its unperturbed chain dimensions. researchgate.netncl.res.in This type of research is crucial for the rational design of new polymers, as the spatial dimensions and stiffness of polymer chains are directly related to key macroscopic properties like melt viscosity. researchgate.net Such molecular-level understanding is vital for developing materials for high-tech applications, including advanced lithographic processes. researchgate.net

Furthermore, 2-EBMA is used in the synthesis of copolymers with functional monomers to create materials with specific performance characteristics. It can be copolymerized with monomers such as hydroxyethyl (B10761427) methacrylate and styrene (B11656) to produce terpolymers for various thermosetting applications. google.com The ability to modify the glass transition temperature and mechanical response by incorporating 2-EBMA allows for the creation of materials ranging from soft, rubber-like polymers to more rigid plastics, depending on the comonomer composition. google.comnih.gov This versatility makes this compound a significant monomer in the ongoing development of innovative polymer-based materials. hexapb.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethylbutyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-9(6-2)7-12-10(11)8(3)4/h9H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNGPLVDGWOPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063716 | |

| Record name | 2-Ethylbutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5138-86-3 | |

| Record name | 2-Ethylbutyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylbutyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbutyl methacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-ethylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylbutyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG0V0F5TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethylbutyl Methacrylate and Its Polymers

Monomer Synthesis Pathways and Optimization

The synthesis of 2-Ethylbutyl methacrylate (B99206) is primarily achieved through two well-established chemical pathways: direct esterification of methacrylic acid and transesterification of a different methacrylate ester, such as methyl methacrylate. researchgate.net

Direct Esterification: This common method involves the reaction of methacrylic acid with 2-ethylbutanol. researchgate.netevitachem.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid or solid acid catalysts like heteropolyacids (e.g., phosphotungstic acid). evitachem.comiitm.ac.inresearchgate.net The process is a reversible equilibrium reaction, and to drive it towards the formation of the desired ester product, the water formed as a byproduct is continuously removed, often through azeotropic distillation. google.com

Optimization of this pathway focuses on several key parameters. The molar ratio of alcohol to acid is critical; an excess of the alcohol can shift the equilibrium to favor product formation. iitm.ac.in Reaction temperature also plays a significant role, with higher temperatures generally increasing the reaction rate, although they must be balanced against potential side reactions or degradation. iitm.ac.inresearchgate.net The concentration and type of catalyst are also crucial variables; higher catalyst concentrations can increase the conversion rate. iitm.ac.in

Transesterification: An alternative route is the transesterification of an alkyl methacrylate, commonly methyl methacrylate, with 2-ethylbutanol. researchgate.netgoogle.com This reaction is also equilibrium-driven and requires a catalyst, which can be an acid, a base, or an organometallic compound like a titanate. google.comgoogle.com To achieve high yields, the lower-boiling alcohol byproduct (methanol, in the case of using methyl methacrylate) is removed from the reaction mixture by distillation, shifting the equilibrium toward the desired 2-Ethylbutyl methacrylate product. google.comgoogle.com

Table 1: Representative Conditions for Methacrylate Monomer Synthesis This table presents generalized conditions based on the synthesis of various methacrylate esters, applicable to this compound.

| Synthesis Pathway | Catalyst | Temperature Range | Key Optimization Strategies |

|---|---|---|---|

| Direct Esterification | Sulfuric Acid, Phosphotungstic Acid | 80 - 140°C | Continuous removal of water, adjusting alcohol/acid molar ratio, catalyst concentration. iitm.ac.inresearchgate.netgoogle.com |

| Transesterification | Titanates, Potassium Carbonate | 50 - 120°C | Continuous removal of low-boiling alcohol byproduct (e.g., methanol). google.comgoogle.com |

Homopolymerization Techniques for Poly(this compound)

The polymerization of this compound can be accomplished through both conventional and controlled radical polymerization methods to produce the homopolymer, Poly(this compound).

Controlled Radical Polymerization (CRP) of this compound

Controlled Radical Polymerization (CRP) techniques, also known as living radical polymerizations, enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. researchgate.net The primary methods applicable to methacrylates like this compound are ATRP, RAFT, and NMP.

ATRP is a versatile CRP method for polymerizing methacrylates and is noted for its tolerance of various functional groups. cmu.edumdpi.com The process is based on a reversible redox process catalyzed by a transition metal complex, typically involving copper(I) bromide (CuBr) complexed with a ligand, which reversibly activates a dormant polymer chain initiated by an alkyl halide. epo.orgcmu.eduredalyc.org This establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species, suppressing termination reactions and allowing for controlled chain growth. cmu.educmu.edu For a bulky monomer like this compound, suitable initiators include compounds like ethyl 2-bromoisobutyrate, and ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or substituted bipyridines are used to solubilize and tune the activity of the copper catalyst. mdpi.comcmu.edu

Table 2: Representative System for ATRP of Methacrylates This table outlines a typical system applicable for the ATRP of this compound, based on studies of similar monomers like methyl methacrylate. cmu.edu

| Component | Example Compound | Role |

|---|---|---|

| Monomer | This compound | Building block of the polymer. |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Source of initial radical and dormant species. mdpi.com |

| Catalyst | Copper(I) Bromide (CuBr) | Transition metal for halogen atom transfer. cmu.edu |

| Ligand | PMDETA | Solubilizes the copper salt and tunes its reactivity. mdpi.com |

| Solvent | Anisole, Diphenyl ether | Reaction medium. mdpi.comcmu.edu |

| Temperature | 50 - 90°C | Controls polymerization rate. |

RAFT polymerization is another powerful CRP technique that offers excellent control over the polymerization of a wide range of monomers, including this compound, by adding a specific chain transfer agent to a conventional free-radical system. google.comnih.gov The control is imparted by a RAFT agent, typically a dithiocarbonyl compound (e.g., dithiobenzoate or trithiocarbonate), which mediates the polymerization through a reversible chain transfer process. google.comresearchgate.net A conventional radical initiator (e.g., AIBN) is still required to generate radicals. The process allows for the synthesis of polymers with low dispersity and high end-group fidelity. google.comnih.gov The choice of RAFT agent is crucial and depends on the specific monomer being polymerized.

Table 3: Representative System for RAFT Polymerization of Methacrylates This table outlines a typical system for the RAFT polymerization of this compound, based on studies of similar monomers. nih.govdergipark.org.tr

| Component | Example Compound | Role |

|---|---|---|

| Monomer | This compound | Building block of the polymer. |

| Initiator | Azobisisobutyronitrile (AIBN) | Source of primary radicals. capes.gov.br |

| RAFT Agent | Cyanoisopropyl dithiobenzoate (CPDB) | Chain transfer agent for controlling the polymerization. nih.gov |

| Solvent | Toluene, 1,4-Dioxane | Reaction medium. |

| Temperature | 60 - 80°C | Controls initiation and polymerization rate. nih.gov |

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. This reversible capping establishes an equilibrium between active propagating chains and dormant, nitroxide-capped chains, thereby controlling the polymerization. While highly effective for styrenic monomers, its application to methacrylates can be more complex. However, developments in NMP technology, including the use of specific nitroxides and co-monomers, have expanded its utility. For methacrylates, a common approach involves using a pre-formed alkoxyamine initiator or a combination of a conventional initiator and a nitroxide like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

Conventional Free Radical Polymerization (FRP)

Conventional free radical polymerization (FRP) is a robust and widely used industrial method for producing polymers. researchgate.net Research has documented the preparation of Poly(this compound) using emulsion polymerization, a type of FRP where the monomer is emulsified in an aqueous phase with a surfactant. researchgate.net More generally, FRP can be carried out in bulk, solution, or suspension. researchgate.netresearchgate.net The process is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which generates free radicals that attack the monomer's double bond to start the polymerization process. mdpi.comnih.gov Unlike CRP, conventional FRP is characterized by continuous initiation and rapid termination reactions, which results in polymers with a broad molecular weight distribution (high Đ). researchgate.net

Table 4: Representative System for Conventional Free Radical Polymerization (FRP) This table outlines a typical system for the FRP of this compound.

| Component | Example Compound | Role |

|---|---|---|

| Monomer | This compound | Building block of the polymer. |

| Initiator | Azobisisobutyronitrile (AIBN) | Source of primary radicals. capes.gov.br |

| Polymerization Type | Emulsion, Solution, or Bulk | Reaction environment. researchgate.net |

| Solvent (if applicable) | Methyl ethyl ketone, Toluene | Reaction medium for solution polymerization. researchgate.net |

| Temperature | 60 - 80°C | Controls initiator decomposition rate. mdpi.com |

Bulk Polymerization Methodologies

Bulk polymerization is characterized by a system where the monomer and a monomer-soluble initiator are the primary components, with minimal to no solvent. gacbe.ac.in This method is advantageous for producing high-purity polymers. gacbe.ac.in For methacrylic acid derivatives, continuous bulk polymerization in a LIST KneaderReactor can achieve conversion rates of up to 98% with a Polydispersity Index (PDI) between 2.0 and 2.5. list-technology.com

The process is initiated by heating the mixture or exposing it to radiation, which causes the initiator to decompose into free radicals. gacbe.ac.in As polymerization progresses, the viscosity of the reaction mass increases significantly. gacbe.ac.in This high viscosity can impede heat removal and mixing, a major drawback of this technique. gacbe.ac.in If not properly controlled, the accumulation of radicals due to restricted diffusion (the Trommsdorff-Norrish or gel effect) can lead to an uncontrolled acceleration of the reaction rate. gacbe.ac.inlist-technology.com

This compound is a suitable monomer for bulk polymerization processes, often used to create copolymers with specific properties. google.comgoogle.com For instance, it can be included in monomer charges for continuous bulk polymerization processes designed to produce low molecular weight copolymers with a narrow molecular weight distribution (low dispersion index). google.com.na

Table 1: General Parameters for Bulk Polymerization of Methacrylates

| Parameter | Description | Typical Values/Conditions |

| System Components | Monomer, Initiator, Optional Chain Transfer Agent | This compound, Azo-initiators, Peroxides gacbe.ac.in |

| Reaction Temperature | Varies depending on initiator; can be high | 180°C - 270°C for continuous processes google.com |

| Conversion Rate | Typically high | Up to 98% list-technology.com |

| Key Advantages | High polymer purity, simple formulation | gacbe.ac.in |

| Key Disadvantages | Difficult heat and viscosity control, potential for auto-acceleration | gacbe.ac.in |

Solution Polymerization Systems

In solution polymerization, the monomer and initiator are dissolved in a suitable, non-reactive solvent. gacbe.ac.in The presence of the solvent is the key differentiator from bulk polymerization, and it serves to control viscosity and dissipate the heat generated during the exothermic reaction. gacbe.ac.in This allows for better temperature control and easier processing of the resulting polymer solution.

The process can be used to synthesize a wide range of polymers, and this compound can be incorporated into solution polymerization to create copolymers. google.com The resulting polymer is obtained as a solution, which can be used directly or isolated by evaporating the solvent.

Table 2: Characteristics of Solution Polymerization

| Feature | Description |

| Reaction Medium | Monomer and initiator dissolved in a solvent gacbe.ac.in |

| Viscosity Control | Solvent reduces the viscosity of the reaction medium gacbe.ac.in |

| Heat Management | Solvent acts as a heat sink, allowing for better temperature control gacbe.ac.in |

| Polymer Isolation | Requires an additional step of solvent removal to obtain pure polymer |

| Applications | Suitable for producing coatings, adhesives, and other applications where the polymer is used in solution |

Emulsion Polymerization Techniques

Emulsion polymerization is a heterogeneous, free-radical polymerization method used to produce high molecular weight polymers at high reaction rates. almerja.com The process involves emulsifying a relatively hydrophobic monomer, such as this compound, in water with the aid of a surfactant (emulsifier). almerja.com A water-soluble initiator is typically used. almerja.com

The polymerization primarily occurs within the surfactant micelles, which are swollen with monomer. cdnsciencepub.com Monomer droplets dispersed in the aqueous phase act as reservoirs, supplying monomer to the growing polymer particles via diffusion. cdnsciencepub.com This compartmentalization allows for high concentrations of radicals within individual particles without leading to premature termination, enabling the formation of high molecular weight polymers while maintaining a fast polymerization rate. almerja.com A key advantage is that the viscosity of the resulting latex (a colloidal dispersion of polymer particles) is low and largely independent of the polymer's molecular weight, which also facilitates excellent heat transfer. almerja.com

Poly(this compound) has been successfully prepared using emulsion polymerization techniques for use in dilute solution property studies. researchgate.net Furthermore, this compound is listed as a suitable monomer for creating emulsion copolymers intended for various applications, such as floor polishes. google.com

Table 3: Components and Conditions for Emulsion Polymerization of Methacrylates

| Component/Parameter | Role/Typical Example | Reference |

| Monomer | Dispersed phase | This compound |

| Dispersion Medium | Continuous phase, facilitates heat transfer | Water |

| Emulsifier (Surfactant) | Stabilizes monomer droplets and forms micelles | Cetyltrimethylammonium bromide |

| Initiator | Generates free radicals in the aqueous phase | Water-soluble initiators (e.g., potassium persulfate) |

| Resulting Product | Colloidal dispersion of polymer particles | Latex |

Suspension Polymerization Approaches

Suspension polymerization is another heterogeneous technique where a water-insoluble monomer and a monomer-soluble initiator are dispersed as droplets in a continuous aqueous phase. lboro.ac.uk Unlike emulsion polymerization, the initiator is in the monomer phase, and each droplet can be considered a mini-bulk polymerization reactor. matchemmech.com To prevent the sticky polymerizing droplets from coalescing, a suspending agent (stabilizer) is added to the aqueous phase. matchemmech.com

The process results in the formation of spherical polymer beads, with sizes typically ranging from 50 to 1000 µm. google.com The particle size and its distribution are influenced by factors such as agitation speed, monomer-to-water ratio, and the type and concentration of the suspending agent. lboro.ac.ukgoogle.com

This compound is cited as a monomer that can be used in suspension polymerization. google.com The kinetics within the droplets are essentially the same as in bulk polymerization, but the aqueous medium provides efficient heat removal. matchemmech.com This method is particularly useful for producing polymers like poly(methyl methacrylate) (PMMA) and is advantageous when the final polymer is desired in the form of small beads. lboro.ac.ukmatchemmech.com

Table 4: Key Aspects of Suspension Polymerization

| Aspect | Description |

| System Type | Heterogeneous: oil-in-water dispersion lboro.ac.uk |

| Initiator Location | Dissolved in the monomer droplets matchemmech.com |

| Stabilization | Achieved with suspending agents (e.g., dextrins, polyvinyl alcohol) matchemmech.comgoogle.com |

| Kinetics | Follows bulk polymerization kinetics within each droplet matchemmech.com |

| Final Product Form | Solid spherical beads lboro.ac.uk |

Anionic Polymerization of this compound

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophile, such as an organolithium compound. libretexts.org This method is particularly effective for monomers with electron-withdrawing substituents that can stabilize the propagating carbanion, a category that includes methacrylates. researchgate.netlibretexts.org

A defining characteristic of many anionic polymerization systems is their "living" nature. ethernet.edu.et In an ideal living polymerization, there are no chain transfer or termination reactions, allowing the polymer chains to grow until all the monomer is consumed. ethernet.edu.et This enables the synthesis of polymers with well-defined molecular weights, very narrow molecular weight distributions (PDI close to 1.0), and complex architectures like block copolymers. ethernet.edu.etacs.org

The polymerization of methacrylates is highly sensitive to reaction conditions. It typically requires rigorous purification of reagents and solvents, and is often conducted at very low temperatures (e.g., -80 °C) to suppress side reactions. acs.orgnih.gov The addition of salts like lithium chloride (LiCl) can also be crucial for controlling the polymerization. acs.org While direct studies on this compound are scarce, the general principles derived from other methacrylates, such as methyl methacrylate and protected functional methacrylates, are applicable. ethernet.edu.etacs.org

Cationic Polymerization Strategies

Cationic polymerization is a chain-growth polymerization initiated by an acid or electrophile, where the propagating species is a carbocation. libretexts.orgwikipedia.org This method is generally suitable for monomers with electron-donating substituents that can stabilize the positive charge of the carbocationic active site. wikipedia.org Vinyl ethers are classic examples of monomers that readily undergo living cationic polymerization. wikipedia.orgacs.org

Methacrylates, including this compound, are generally not ideal candidates for cationic polymerization. The carbonyl group in methacrylates is electron-withdrawing, which destabilizes the adjacent carbocation that would form during propagation. This makes initiation and propagation difficult compared to electron-rich monomers. While some specialized systems and catalysts might enable the polymerization of certain methacrylates, it is not a common or straightforward method for this class of monomers. wikipedia.org

Copolymerization Approaches Involving this compound

Copolymerization is the process of polymerizing two or more different types of monomers. This technique is widely used to create polymers with properties that are intermediate to those of the corresponding homopolymers or that possess entirely new characteristics. This compound is incorporated into copolymers to modify their final properties. google.comgoogle.com For example, as a C4 and higher methacrylate, it tends to yield softer polymers compared to shorter-chain methacrylates like methyl methacrylate. google.com

It has been listed as a comonomer in various polymerization systems:

Bulk Polymerization: It can be copolymerized with styrenic monomers and other acrylic monomers in bulk processes to produce thermosetting terpolymers. google.comgoogle.com

Emulsion Polymerization: It can be used as a comonomer in the synthesis of emulsion copolymers, for example, with monomers like octyl methacrylate, to create materials with specific glass transition temperatures for applications like floor polishes. google.com

General Copolymerization: It is included in lists of suitable methacrylate esters for creating various copolymers, including those with functional monomers like 2-hydroxyethyl methacrylate or with other vinyl monomers such as vinyl acetate. google.com.nagoogle.com

The inclusion of this compound allows for the fine-tuning of properties such as the glass transition temperature (Tg), hardness, and flexibility of the final polymer material. google.com

Statistical Copolymer Synthesis

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or statistical sequence. The synthesis of statistical copolymers containing this compound often employs controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to achieve well-defined materials with controlled molecular weights and narrow polydispersity.

In a typical approach, this compound can be copolymerized with a hydrophilic monomer to create amphiphilic statistical copolymers. acs.orgnih.gov For instance, research on analogous alkyl methacrylates like 2-ethylhexyl methacrylate demonstrates their use with hydrophilic comonomers such as methacrylic acid (MAA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA). acs.orgnih.govnih.gov These polymerizations can be carried out using conventional free-radical polymerization (FRP) or controlled methods like RAFT. acs.org The resulting amphiphilic copolymers can self-assemble into well-defined nanoparticles in aqueous solutions. acs.orgnih.govnih.gov

The properties and self-assembly behavior of these statistical copolymers are highly dependent on the comonomer composition and the nature of the alkyl substituent. nih.govnih.gov Studies have shown a relationship between the hydrophobicity of the alkyl methacrylate comonomer and the size of the resulting self-assembled nanoparticles. acs.orgnih.gov The copolymer composition is typically determined using techniques like Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. acs.org

Table 1: Representative Conditions for Statistical Copolymerization This table presents a generalized example based on the synthesis of similar amphiphilic statistical copolymers.

| Parameter | Condition | Source |

| Polymerization Type | Reversible Addition-Fragmentation chain Transfer (RAFT) | acs.org |

| Hydrophobic Monomer | 2-Ethylhexyl Methacrylate (as an analogue for this compound) | acs.org |

| Hydrophilic Monomer | Methacrylic Acid (MAA) | acs.org |

| Initiator | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | acs.org |

| Solvent | 1,4-Dioxane | acs.org |

| Characterization | ¹H NMR, Small-Angle X-ray Scattering (SAXS) | acs.org |

Block Copolymer Architectures

Block copolymers consist of two or more long sequences, or "blocks," of different polymerized monomers linked together. The synthesis of block copolymers incorporating this compound allows for the creation of materials with distinct, phase-separated domains, leading to applications such as thermoplastic elastomers and dispersants. google.comgoogle.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for producing well-defined block copolymers. nih.govgoogle.com

A non-stop, one-pot method for preparing ABA triblock copolymers via RAFT polymerization in a miniemulsion has been described. google.com In this process, this compound can be used as one of the monomers (e.g., in block A) alongside other monomers that form the central block (B). google.com The process utilizes specific RAFT agents, such as dibenzyltrithiocarbonate, to maintain control over the polymerization, resulting in polymers with narrow molecular weight distributions. google.com The reaction temperature for RAFT polymerization generally ranges from 20 to 100°C, depending on the initiator and RAFT agent selected. google.com

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing block copolymers. nih.govcmu.edu This method involves the use of a transition metal complex to reversibly activate and deactivate the growing polymer chain. cmu.edumdpi.com While direct examples for this compound are less common in readily available literature, the principles are well-established for a wide range of methacrylates. nih.govcmu.edu The process typically involves synthesizing a macroinitiator from the first monomer, which is then used to initiate the polymerization of the second monomer to form the subsequent block. cmu.edu

Table 2: Example of RAFT Polymerization Parameters for ABA Triblock Copolymers Based on a patented process applicable to this compound.

| Parameter | Condition/Value | Source |

| Polymerization Method | Reversible Addition-Fragmentation Transfer (RAFT) in miniemulsion | google.com |

| Monomer Example | This compound (for A block) | google.com |

| RAFT Agent | Dibenzyltrithiocarbonate | google.com |

| B Block Content | 50 to 95 weight percent | google.com |

| Reaction Temperature | 20 to 85 °C (preferred range) | google.com |

| Pressure | Ambient | google.com |

Graft Copolymerization Strategies

Graft copolymers are branched macromolecules in which one or more side chains are chemically attached to a main polymer backbone. The side chains and the backbone have different compositions. This compound can be incorporated into either the backbone or the grafted chains, depending on the synthetic strategy.

One prominent application is in the creation of core-shell impact modifiers for thermoplastic resins. epo.org In this architecture, a graft copolymer may consist of a rubbery core, such as an alkyl (meth)acrylate polymer, and a rigid shell made from a (co)polymer that surrounds the core. epo.org this compound is listed as a suitable monomer for either the core or, more commonly, the shell, often copolymerized with other monomers like methyl methacrylate. epo.org The polymerization is typically performed as a graft polymerization where the shell monomers are polymerized in the presence of the pre-formed core latex. epo.org The degree of grafting, which is a measure of the amount of shell polymer chemically bonded to the core, is a critical parameter influencing the final material properties. epo.org

Another approach involves grafting monomers onto a polymer substrate using methods like radiation-induced grafting. scirp.org While specific studies on this compound are not detailed, the general principle involves creating active sites on a polymer backbone (e.g., silicone rubber) which then initiate the polymerization of a monomer like 2-(diethylamino)ethyl methacrylate to form grafted chains. scirp.org This concept can be extended to various monomers and substrates.

Table 3: Representative System for Graft Copolymer Synthesis Based on a patented core-shell graft copolymer system.

| Component | Description/Example | Source |

| Architecture | Core-Shell Graft Copolymer | epo.org |

| Core | Alkyl (meth)acrylate rubber | epo.org |

| Shell Monomer | Alkyl methacrylate, e.g., this compound, Methyl methacrylate | epo.org |

| Polymerization | Graft polymerization onto core latex | epo.org |

| Target Grafting Degree | 20 to 100% | epo.org |

| Core Average Particle Diameter | 40 to 120 nm | epo.org |

Hybrid Polymerization Techniques for Diverse Architectures

Hybrid polymerization techniques combine different polymerization mechanisms to create novel and complex polymer architectures that may not be accessible through a single method. mdpi.com This approach is particularly valuable for synthesizing copolymers from monomers with distinct reactivity and mechanistic requirements, such as vinyl and cyclic monomers. mdpi.com

One example of a hybrid technique is the concurrent vinyl-addition and ring-opening polymerization. mdpi.com Although specific examples involving this compound are not prominent, the methodology allows for the copolymerization of (meth)acrylates with oxiranes, for instance. mdpi.com Such a process could potentially incorporate this compound into a copolymer with a polyether, leading to materials with unique combinations of properties.

Another strategy involves combining different controlled polymerization mechanisms. For example, a polymer block could be synthesized via anionic polymerization, and this block could then be functionalized to act as a macroinitiator for the Atom Transfer Radical Polymerization (ATRP) of a second monomer, such as a methacrylate. google.com Anionic polymerization is powerful for creating well-defined polymers but is sensitive and limited to certain monomers. nih.govethernet.edu.et By combining it with the more versatile ATRP, a broader range of block copolymer architectures can be achieved. mdpi.comgoogle.com Similarly, hybrid materials can be formed by combining the polymerization of organic monomers like this compound with inorganic sol-gel processes, leading to organic-inorganic hybrid polymers with enhanced thermal or mechanical properties. researchgate.net

Mechanistic and Kinetic Studies of 2 Ethylbutyl Methacrylate Polymerization

Fundamental Polymerization Mechanisms

Radical Initiation, Propagation, and Termination Kinetics

Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers like 2-ethylbutyl methacrylate (B99206). The process is characterized by a chain reaction involving three key steps: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then react with a monomer molecule to form an active center. For instance, the polymerization of methacrylates can be initiated by compounds like α,α'-azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO). metu.edu.trmdpi.com

Termination: The growth of a polymer chain is halted through termination reactions. This can occur by the combination of two growing polymer chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. cmu.edu The termination reaction is diffusion-controlled, especially in viscous systems. tue.nlresearchgate.net

Anionic and Cationic Polymerization Mechanisms

Ionic polymerizations, both anionic and cationic, offer alternative routes to synthesize poly(2-ethylbutyl methacrylate) and are particularly useful for producing polymers with well-defined structures.

Anionic Polymerization: This mechanism is initiated by a nucleophilic species, such as an organometallic compound like n-butyllithium. researchgate.net It proceeds through a propagating carbanion. Anionic polymerization is highly sensitive to impurities and requires stringent reaction conditions. cmu.edustanford.edu A key feature is the absence of a formal termination step, which allows for the synthesis of "living" polymers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.et The choice of solvent and counterion significantly impacts the polymerization rate and stereochemistry. stanford.edu

Cationic Polymerization: In this case, an electrophilic initiator, typically a Lewis acid in the presence of a co-initiator, generates a carbocationic active center. stanford.edu This mechanism is suitable for monomers with electron-donating substituents. Cationic polymerizations are generally fast but can be complex due to the possibility of chain transfer and rearrangement reactions. stanford.edu

Controlled Radical Polymerization Mechanism Elucidation

To overcome the limitations of conventional free-radical polymerization, controlled or "living" radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow polydispersities, and complex architectures.

One of the most successful CRP methods is Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu ATRP establishes a dynamic equilibrium between active propagating radicals and dormant species, typically using a transition metal complex as a catalyst. cmu.educmu.edu This reversible activation/deactivation process minimizes the concentration of active radicals, thereby suppressing termination reactions. cmu.edu This technique has been successfully applied to various methacrylates, yielding well-defined polymers. cmu.edu

Kinetic Parameters and Reaction Rates

Determination of Propagation and Termination Rate Coefficients

The propagation rate coefficient (k_p_) and the termination rate coefficient (k_t_) are fundamental parameters that quantify the rates of the respective reaction steps.

Propagation Rate Coefficient (k_p_): The Pulsed Laser Polymerization–Size Exclusion Chromatography (PLP-SEC) method is a powerful technique for determining k_p_ values. researchgate.net This method involves initiating polymerization with a laser pulse and analyzing the resulting polymer's molecular weight distribution. cmu.edu For methacrylates, k_p_ values are generally in the range of several hundred to 10^3 L mol⁻¹ s⁻¹. cmu.edu Studies on various alkyl methacrylates have shown that the structure of the ester side-chain can influence the propagation kinetics. acs.org

Termination Rate Coefficient (k_t_): The ratio k_t_/k_p_ can be determined from the monomer conversion versus time profile after a laser pulse. cmu.edu Once k_p_ is known, individual k_t_ values can be calculated. The termination reaction is often diffusion-controlled, meaning its rate is limited by the mobility of the growing polymer chains. tue.nlresearchgate.net

Activation Energy Analysis for Polymerization Reactions

The activation energy (E_a_) provides information about the temperature sensitivity of a reaction.

Influence of Initiator Systems and Concentrations

Commonly used thermal initiators for methacrylate polymerization are azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). These initiators decompose at a specific rate at a given temperature to produce free radicals, which then initiate the polymerization chain reaction. The rate of polymerization (R_p) is generally proportional to the square root of the initiator concentration ([I]), following the classical rate equation for free-radical polymerization:

R_p = k_p [M] (f k_d [I] / k_t)^0.5

where k_p, k_d, and k_t are the rate coefficients for propagation, initiator decomposition, and termination, respectively, [M] is the monomer concentration, and f is the initiator efficiency.

However, an increase in initiator concentration also leads to a higher rate of initiation of new polymer chains and a greater probability of termination reactions. This results in the formation of polymer chains with a lower average molecular weight. acs.org This inverse relationship between initiator concentration and polymer molecular weight is a fundamental principle used to control the properties of the final polymer.

The type of initiator also plays a crucial role. Redox initiation systems, such as BPO combined with a reducing agent like N,N-dimethylaniline (DMA), can initiate polymerization at lower temperatures than thermal initiators alone. mdpi.comnih.gov The ratio of the oxidant (initiator) to the reductant (co-initiator) significantly affects the polymerization kinetics, including the rate and the final monomer conversion. mdpi.comnih.gov For example, in one study, the highest degree of double bond conversion was achieved at a specific BPO:DMA weight ratio. mdpi.com Photoinitiators, such as 2,2-dimethoxy-2-phenyl acetophenone (B1666503) (Irgacure 651), allow for polymerization to be initiated by UV light, offering spatial and temporal control over the reaction. semanticscholar.org The choice between these systems depends on the desired reaction conditions and polymer properties for a specific application.

While specific kinetic data for this compound is not widely published, the principles observed for other methacrylates like MMA provide a strong predictive framework for its behavior. The following table, based on data from MMA polymerization, illustrates the typical effect of initiator concentration on polymerization rate and molecular weight.

Table 1: Effect of Initiator (BPO) Concentration on Methyl Methacrylate (MMA) Polymerization Data derived from studies on methacrylate-based bone cement. mdpi.com

| BPO Concentration (wt.%) | Constant Co-initiator (DMA) (wt.%) | Maximum Polymerization Rate (R_p^max) (1/s) | Time to R_p^max (s) | Final Double Bond Conversion (%) |

|---|---|---|---|---|

| 0.05 | 0.5 | 0.00114 | 1000 | 74.3 |

| 0.1 | 0.5 | 0.00133 | 860 | 81.6 |

| 0.2 | 0.5 | 0.00155 | 680 | 92.2 |

| 0.3 | 0.5 | 0.00171 | 600 | 100.0 |

| 0.5 | 0.5 | 0.00189 | 520 | 96.1 |

Chain Transfer Processes and Branching in Poly(this compound) Systems

Chain transfer is a fundamental process in free-radical polymerization that terminates a growing polymer chain and transfers the radical activity to another species, which then initiates a new chain. This process significantly influences the molecular weight of the resulting polymer and can be a primary pathway for the formation of branched structures. In the polymerization of this compound, chain transfer can occur to the monomer, initiator, solvent, or a dedicated chain transfer agent (CTA).

Chain Transfer to Monomer, Initiator, and Solvent:

Chain Transfer to Monomer: The growing macroradical can abstract a hydrogen atom from a monomer molecule. For methacrylates, this typically involves the abstraction of a hydrogen from the α-methyl group. The rate of this reaction is characterized by the chain transfer constant to monomer (C_M).

Chain Transfer to Initiator: Radicals can also react with initiator molecules, particularly at high initiator concentrations or with certain types of initiators. This is generally less significant than other transfer reactions.

Chain Transfer to Solvent: As discussed previously, this process depends on the reactivity of the solvent molecules and is quantified by C_S. Its primary effect is the reduction of the polymer's molecular weight. royalsocietypublishing.org

Chain Transfer to Polymer and Branching: A particularly important type of chain transfer is the reaction with a polymer chain. This can occur via two main mechanisms:

Intermolecular Chain Transfer: A growing macroradical abstracts a hydrogen atom from the backbone of a "dead" (terminated) polymer chain. This creates a new radical site on the polymer backbone, from which a new chain can grow, resulting in a long-chain branch.

Intramolecular Chain Transfer (Backbiting): The radical at the end of a growing chain can curl back and abstract a hydrogen atom from its own backbone, typically from the fifth carbon atom back, via a stable six-membered ring transition state. This transfers the radical site from the chain end to a position along the backbone, leading to the formation of a short-chain branch.

Compared to their acrylate (B77674) counterparts, methacrylates like this compound are generally less prone to branching through chain transfer to polymer. The tertiary hydrogen on the backbone of polyacrylates is more susceptible to abstraction than the hydrogens on the quaternary carbon of the polymethacrylate (B1205211) backbone. Additionally, the presence of the α-methyl group in methacrylates provides steric hindrance that disfavors backbiting. Consequently, polymethacrylates are generally more linear than polyacrylates prepared under similar conditions, especially at low to moderate conversions. acs.org

Use of Chain Transfer Agents (CTAs): To precisely control the molecular weight of poly(this compound), chain transfer agents are often intentionally added to the polymerization system. These are compounds with a high chain transfer constant (C_{CTA}). Thiols, such as n-dodecyl mercaptan, are highly effective and commonly used CTAs in industrial methacrylate polymerizations. kpi.ua The CTA efficiently donates a hydrogen atom to the growing radical, terminating the chain and generating a new, highly reactive radical that can quickly re-initiate polymerization. More advanced techniques like catalytic chain transfer polymerization (CCTP) using cobalt complexes or reversible addition-fragmentation chain transfer (RAFT) polymerization offer even greater control over molecular weight and polymer architecture. acs.org

The following table lists chain transfer constants for various agents in the polymerization of methyl methacrylate, providing a reference for the relative effectiveness of different species in controlling chain growth, a principle directly applicable to this compound.

Table 3: Chain Transfer Constants (C_X) for Various Agents in Methyl Methacrylate (MMA) Polymerization at 60 °C Data compiled from various sources. royalsocietypublishing.orgkpi.uaacs.org

| Transfer Agent (X) | Type | Chain Transfer Constant (C_X) |

|---|---|---|

| Methyl Methacrylate | Monomer | ~ 2 x 10⁻⁵ |

| Benzene | Solvent | ~ 0.16 x 10⁻⁴ |

| Toluene | Solvent | ~ 0.53 x 10⁻⁴ |

| n-Butanol | Solvent | ~ 0.2 x 10⁻⁴ |

| 1-Butanethiol | CTA | 0.67 |

| n-Dodecyl Mercaptan | CTA | ~0.66 |

| Benzenethiol | CTA | 2.7 |

Copolymerization Behavior and Reactivity Studies of 2 Ethylbutyl Methacrylate

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition and sequence distribution of the resulting copolymer. frontiersin.org

Experimental Determination Methods (e.g., Fineman-Rose, Kelen-Tudos)

Several methods are employed to experimentally determine monomer reactivity ratios from copolymerization data. The Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods are two of the most common linearization techniques. researchgate.netsapub.org These methods require polymerizing monomer mixtures of various initial compositions to low conversions (typically <10%) to ensure the monomer feed composition remains relatively constant. ekb.egscielo.org The resulting copolymer composition is then determined using techniques like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy. sapub.orgscielo.org

The Fineman-Rose equation is a linear equation that allows for the determination of r1 and r2 from the slope and intercept of a plot derived from the monomer feed and copolymer composition data. scielo.orgrsc.org The Kelen-Tudos method is a refinement of the Fineman-Rose method that introduces a constant to distribute the data points more evenly, aiming to reduce bias in the estimation of reactivity ratios. researchgate.netrsc.org

For instance, in the copolymerization of methyl methacrylate (B99206) (MMA) and 2-ethoxyethyl methacrylate (2-EOEMA), the reactivity ratios were calculated using both F-R and K-T methods, yielding values of r1(MMA) = 0.8436 and r2(2-EOEMA) = 0.7751. sapub.org This indicates the formation of a random copolymer. sapub.org Similarly, studies on other methacrylate systems, such as ethyl methacrylate (EMA) with methacrylamide (B166291) (MAM), have utilized these methods to determine reactivity ratios, which were found to be r1(EMA) = 0.197 and r2(MAM) = 0.230. ekb.eg

Table 1: Example of Experimentally Determined Monomer Reactivity Ratios for Various Methacrylate Systems

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 2-Ethoxyethyl Methacrylate (2-EOEMA) | 0.8436 | 0.7751 | Fineman-Rose, Kelen-Tudos | sapub.org |

| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Fineman-Rose, Kelen-Tudos | ekb.eg |

| N-Isopropylacrylamide (NIPAAm) | 2-Hydroxyethyl Acrylate (B77674) (2-HEA) | 0.38 | 1.45 | Fineman-Rose | researchgate.net |

| N-Isopropylacrylamide (NIPAAm) | 2-Hydroxyethyl Acrylate (2-HEA) | 0.38 | 1.43 | Kelen-Tudos | researchgate.net |

Theoretical Prediction of Reactivity Ratios

While experimental determination is common, theoretical prediction of reactivity ratios can provide valuable insights and guide experimental design. The Q-e scheme is a well-known semi-empirical method used to predict reactivity ratios. This scheme assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. The reactivity ratios can then be calculated from the Q and e values of the two comonomers. However, the accuracy of these predictions can be limited, and they are often used as a qualitative guide.

Influence of Comonomer Structure on Polymerization Characteristics

The structure of the comonomer significantly influences the copolymerization characteristics and the properties of the final polymer. Factors such as steric hindrance, electronic effects, and the potential for side reactions associated with the comonomer all play a role.

For example, the size of the alkyl group in methacrylate comonomers can affect the polymerization rate and the glass transition temperature (Tg) of the resulting copolymer. google.com Increasing the bulkiness of the comonomer can lead to a decrease in the polymerization rate due to steric hindrance. cdnsciencepub.com In the copolymerization of 2-hydroxyethyl methacrylate with hydrophobic comonomers like ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate, the nature of the hydrophobic comonomer was found to significantly affect the mechanical properties and swelling behavior of the resulting hydrogels. nih.gov

The presence of functional groups in the comonomer can also introduce specific functionalities into the copolymer. For instance, copolymerizing with monomers containing hydroxyl groups, like 2-hydroxyethyl methacrylate, can increase the hydrophilicity of the resulting polymer. nih.govnih.gov The incorporation of ionic comonomers can even influence the self-assembly and morphology of the resulting block copolymers in solution. rsc.org

Microstructure and Sequence Distribution in 2-Ethylbutyl Methacrylate Copolymers

The microstructure of a copolymer, which includes the sequence distribution of monomer units along the polymer chain, is directly related to the monomer reactivity ratios. frontiersin.org

Random Copolymers (r1 ≈ 1, r2 ≈ 1): When the reactivity ratios are close to unity, the monomers add randomly to the growing chain, resulting in a random distribution of monomer units. sapub.org

Alternating Copolymers (r1 ≈ 0, r2 ≈ 0): If both reactivity ratios are close to zero, the monomers have a strong tendency to add to a chain ending in the other monomer, leading to an alternating sequence.

Block Copolymers (r1 > 1, r2 > 1): When both reactivity ratios are greater than one, long sequences of each monomer are formed, leading to a blocky structure.

Statistical Copolymers: This is a broad category that encompasses copolymers that are not perfectly random, alternating, or blocky. The sequence distribution can be statistically described based on the reactivity ratios.

The product of the reactivity ratios (r1r2) provides a useful guide to the type of copolymer formed. If r1r2 ≈ 1, an ideal or random copolymer is formed. cozum.info.tr If r1r2 < 1, there is a tendency towards alternation, and if r1r2 > 1, there is a tendency towards block copolymerization.

The sequence distribution can be quantitatively described using statistical models based on the reactivity ratios and the monomer feed composition. These models can calculate the probability of finding a specific monomer sequence and the average sequence length of each monomer in the copolymer chain. sapub.org This detailed understanding of the microstructure is crucial as it dictates the macroscopic properties of the material.

Structure Property Relationships of Poly 2 Ethylbutyl Methacrylate and Its Copolymers

Conformational Properties of Poly(2-Ethylbutyl Methacrylate) Chains

The conformation of a polymer chain in solution and in the melt dictates many of its fundamental properties. Factors such as chain flexibility, dimensions, and the tendency to form entanglements are governed by the chemical structure of the repeating monomer unit.

The unperturbed dimensions of a polymer chain represent its size in a theta solvent, where long-range excluded volume effects are nullified. A key parameter for quantifying the intrinsic flexibility of a polymer chain is the characteristic ratio, C∞. This ratio compares the experimentally determined mean-square end-to-end distance of the chain under unperturbed conditions to the theoretical value for a freely jointed chain. A higher C∞ value signifies a stiffer, more extended polymer chain, indicating greater hindrance to rotation around the backbone bonds.

| Polymer | Side-Chain Structure | Characteristic Ratio (C∞) |

|---|---|---|

| Poly(methyl methacrylate) | -CH₃ | 8.2 |

| Poly(ethyl methacrylate) | -C₂H₅ | 9.1 |

| Poly(n-propyl methacrylate) | -C₃H₇ | 9.6 |

| Poly(n-butyl methacrylate) | -C₄H₉ | 10.4 |

Table 1. Characteristic Ratios (C∞) for a series of poly(n-alkyl methacrylate)s. Data indicates that chain flexibility decreases (C∞ increases) as the length of the linear alkyl side-chain increases. osti.gov

Side-chain branching has a profound effect on macromolecular flexibility. Branching near the polymer backbone, as in the case of the 2-ethylbutyl group, introduces significant steric hindrance that restricts segmental rotation more effectively than a linear isomer of the same carbon number (e.g., n-hexyl). This increased steric crowding forces the polymer backbone into a more extended conformation, thereby reducing its flexibility.

Consequently, poly(this compound) is expected to possess a stiffer chain and thus a higher characteristic ratio compared to poly(n-hexyl methacrylate). This principle is observed in related polymer systems; for instance, atomistic molecular dynamics studies on poly(alkyl acrylates) show that branched isomers like poly(isopropyl acrylate) and poly(tert-butyl acrylate) exhibit distinct dynamic properties compared to their linear counterparts due to the shape and packing of the branched substituents. acs.org

In the polymer melt, long polymer chains interpenetrate and form a complex network of topological constraints known as entanglements. These entanglements dominate the viscoelastic and flow properties of the material. The density of this network is often characterized by the entanglement molecular weight (Me), which is the average molecular weight between entanglement points. A lower Me value implies a higher density of entanglements.

The architecture of the side-chain influences the entanglement density. Bulky side-chains increase the effective diameter of the polymer chain, causing it to sweep out a larger volume and reducing the probability of inter-chain penetration. This effect leads to a higher entanglement molecular weight (Me) and a lower entanglement density. For poly(this compound), the large, branched side-chain would create significant separation between polymer backbones, resulting in a relatively high Me. This suggests that higher molecular weights are required for poly(this compound) to exhibit the characteristic rubbery plateau and high melt viscosity associated with well-entangled polymers, compared to polymers with smaller side-chains like PMMA.

| Polymer | Entanglement Molecular Weight (Me) (g/mol) |

|---|---|

| Polyethylene | 1,650 |

| Poly(methyl methacrylate) | 10,200 |

| Poly(ethyl methacrylate) | 13,500 |

| Polystyrene | 15,500 |

Table 2. Entanglement Molecular Weights (Me) for several common polymers. A higher Me indicates a lower entanglement density. stevenabbott.co.uk

Influence of Molecular Weight and Polydispersity on Polymer Properties

The molecular weight and its distribution are critical parameters that control the ultimate properties of a polymer. The number-average molecular weight (Mn) influences many properties, including the glass transition temperature (Tg) and melt viscosity. The relationship between Tg and Mn is well-described by the Flory-Fox equation, which states that Tg increases with Mn and approaches a maximum value at infinite molecular weight (T∞).

The melt viscosity (η₀) of a polymer exhibits a strong dependence on its weight-average molecular weight (Mw). Below a critical molecular weight for entanglement (Mc), the viscosity is directly proportional to Mw (η₀ ∝ Mw¹). nih.gov Above this threshold, where chains become significantly entangled, the viscosity shows a much stronger dependence, scaling with Mw to the power of approximately 3.4 (η₀ ∝ Mw³.⁴). nih.govyoutube.com Given the expected high entanglement molecular weight for poly(this compound), this transition to highly viscous, entangled behavior would occur at a relatively high molecular weight.

Polydispersity (Đ = Mw/Mn) describes the breadth of the molecular weight distribution. A narrow distribution (Đ approaching 1) results in more uniform properties, often leading to higher crystallinity and tensile strength. A broader distribution can enhance toughness and impact resistance, and it can also affect processing characteristics by modifying the melt rheology.

Thermal Transitions and Relaxation Behavior of Poly(this compound) Systems

The response of a polymer to changes in temperature is defined by its thermal transitions. For amorphous polymers like poly(this compound), the most important thermal event is the glass transition.

The glass transition temperature (Tg) is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is governed by the onset of cooperative segmental motion of the polymer chains. The structure of the monomer side-chain has a significant and often complex influence on Tg. Two primary competing effects are at play:

Internal Plasticization : Longer, flexible alkyl side-chains act as internal plasticizers. They increase the free volume between polymer chains, pushing them further apart and making it easier for the backbone segments to move. This effect leads to a decrease in Tg. researchgate.netosti.gov

Steric Hindrance : Bulky side-chains, particularly those with branching near the backbone, can restrict the rotation of the main chain. This increased steric hindrance impedes segmental motion, which leads to an increase in Tg. youtube.com

In the series of poly(n-alkyl methacrylate)s, the plasticizing effect of the side-chain dominates. As the length of the linear alkyl group increases, the Tg decreases significantly. researchgate.netosti.gov However, branching complicates this trend. For poly(this compound), the side-chain contains six carbon atoms. Its Tg is expected to be lower than that of poly(n-butyl methacrylate) due to the longer side-chain. Yet, when compared to its linear isomer, poly(n-hexyl methacrylate), the branching at the second carbon position introduces substantial steric hindrance. This hindrance would restrict segmental motion more than a linear hexyl chain, likely resulting in a Tg that is higher than that of poly(n-hexyl methacrylate). Therefore, the Tg of poly(this compound) is predicted to lie between that of poly(n-butyl methacrylate) and poly(n-hexyl methacrylate).

| Polymer | Side-Chain Structure | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| Poly(methyl methacrylate) | -CH₃ | 105 |

| Poly(ethyl methacrylate) | -C₂H₅ | 65 |

| Poly(n-propyl methacrylate) | -C₃H₇ | 35 |

| Poly(isobutyl methacrylate) | -CH₂CH(CH₃)₂ | 53 |

| Poly(n-butyl methacrylate) | -C₄H₉ | 20 |

| Poly(n-hexyl methacrylate) | -C₆H₁₃ | -5 |

| Poly(2-ethylhexyl methacrylate) | -CH₂CH(C₂H₅)C₄H₉ | -10 |

Table 3. Glass Transition Temperatures (Tg) for various poly(alkyl methacrylate)s. The data illustrates the general trend of decreasing Tg with increasing linear side-chain length and the influence of side-chain branching.

Mechanical Performance of Poly(this compound) Materials

The mechanical properties of a polymer are fundamentally linked to its molecular structure, particularly the nature of the side chain. For poly(this compound), the branched, six-carbon ester group is the primary determinant of its mechanical response.

Modulus and Viscoelastic Response

The modulus of a polymer, a measure of its stiffness, is highly dependent on temperature and the mobility of its polymer chains. For amorphous polymers like poly(this compound), the glass transition temperature (Tg) is a critical factor. Below Tg, in the glassy state, the polymer is rigid and has a high modulus. Above Tg, it enters a rubbery state with a significantly lower modulus.

The 2-ethylbutyl side chain is expected to act as an internal plasticizer, increasing the free volume between polymer chains more effectively than a linear hexyl chain but perhaps less so than a more compact tert-butyl group. This plasticization effect lowers the Tg compared to poly(methyl methacrylate). However, the branching at the second carbon of the butyl group can introduce some steric hindrance, which may slightly elevate the Tg compared to its linear isomer, poly(n-hexyl methacrylate).

The viscoelastic response describes the material's combined viscous and elastic behavior. In dynamic mechanical analysis (DMA), this is characterized by the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). For poly(this compound), the tan delta peak, which is often associated with the Tg, would define the primary relaxation temperature. The breadth and height of this peak would provide information on the range of molecular motions and the material's damping capabilities. Compared to poly(n-alkyl methacrylates) with similar carbon numbers in the side chain, the branched structure of the 2-ethylbutyl group might lead to a broader tan delta peak, indicating a more complex landscape of segmental relaxations.

Table 1: Illustrative Comparison of Modulus and Tg for Various Poly(alkyl methacrylates)

| Polymer | Alkyl Side Chain | Typical Young's Modulus (GPa) at 25°C | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl methacrylate) | -CH₃ | 3.0 | 105 |

| Poly(n-butyl methacrylate) | -(CH₂)₃CH₃ | 0.6 | 20 |

| Poly(isobutyl methacrylate) | -CH₂CH(CH₃)₂ | 1.0 | 53 |

| Poly(this compound) | -CH₂CH(C₂H₅)₂ | Predicted to be low | Predicted < 20°C |

Note: The values for Poly(this compound) are predictive and not based on direct experimental data.

Deformation Mechanisms

Amorphous polymers below their Tg can deform elastically at small strains. At larger strains, they typically yield and deform plastically. The primary mechanism of plastic deformation in glassy polymers is often shear yielding, which involves localized shear transformations. The bulky and somewhat flexible 2-ethylbutyl side chains would influence how polymer chains can slip past one another.

It is hypothesized that the entanglement of these side chains would play a significant role in the post-yield behavior. Unlike the brittle fracture often seen in poly(methyl methacrylate) at room temperature, poly(this compound), with its expected low Tg, would likely be in a rubbery or leathery state at ambient conditions. Therefore, it would exhibit ductile behavior, characterized by significant elongation before failure. The deformation would involve the uncoiling and alignment of polymer chains in the direction of the applied stress. The branching in the side chain could potentially hinder this alignment compared to a linear analogue, possibly resulting in lower ultimate tensile strength but potentially higher elongation at break.

Solution Properties and Rheological Behavior of Poly(this compound)

The behavior of poly(this compound) in solution and in the melt is governed by polymer-solvent interactions and chain dynamics, which are heavily influenced by the 2-ethylbutyl side group.

The solubility of a polymer is determined by the thermodynamics of mixing, often summarized by the Flory-Huggins theory. The 2-ethylbutyl group imparts a significant nonpolar character to the polymer. Consequently, poly(this compound) is expected to be soluble in nonpolar or moderately polar organic solvents like toluene, tetrahydrofuran (B95107), and certain esters, while being insoluble in water and polar alcohols.

The rheological, or flow, behavior of polymer solutions and melts is complex. At low concentrations, polymer solutions exhibit Newtonian behavior where viscosity is independent of the shear rate. As concentration increases, polymer chains begin to overlap and entangle, leading to non-Newtonian, shear-thinning behavior, where viscosity decreases with increasing shear rate.

For poly(this compound), the size of the side chain would contribute to a higher intrinsic viscosity compared to polymers with smaller side chains at the same molecular weight, as it increases the effective hydrodynamic volume of the polymer coil. In the melt state, the rheology is dominated by chain entanglements. The bulky, branched side chains are expected to increase the entanglement molecular weight (Me) compared to linear isomers. A higher Me means that longer chains are required to form effective entanglements, which would influence the plateau modulus and the zero-shear viscosity. Studies on other poly(n-alkyl methacrylates) have shown that increasing the side chain length generally leads to a decrease in viscosity and the Tg, which facilitates easier processing. acs.orgnih.gov The branching of the 2-ethylbutyl group would modulate this effect, likely increasing melt viscosity compared to a linear hexyl side chain due to increased steric hindrance to flow.

Table 2: Predicted Solution and Rheological Properties in Relation to Other Poly(methacrylates)

| Property | Poly(methyl methacrylate) | Poly(n-butyl methacrylate) | Poly(this compound) (Predicted) |

| Solubility | Soluble in acetone, ethyl acetate, toluene | Soluble in a wider range of organic solvents | Soluble in nonpolar organic solvents (e.g., toluene, THF) |

| Intrinsic Viscosity | Lower | Higher | Higher than PMMA and PnBMA |

| Melt Viscosity | High | Lower | Intermediate, likely higher than poly(n-hexyl methacrylate) |

| Shear Thinning | Pronounced in melts | Pronounced in melts | Expected to be significant in melts and concentrated solutions |

Note: This table is illustrative and predictive for Poly(this compound).

Advanced Characterization Methodologies for 2 Ethylbutyl Methacrylate Research

Spectroscopic Analysis of Monomers and Polymers

Spectroscopic methods are fundamental in elucidating the chemical structure of 2-Ethylbutyl methacrylate (B99206) and confirming its polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of the 2-Ethylbutyl methacrylate monomer and for analyzing the tacticity and composition of its polymer. researchgate.net

For the this compound monomer, ¹H NMR spectroscopy allows for the identification and integration of signals corresponding to each unique proton in the molecule. The vinyl protons typically appear in the downfield region, while the protons of the 2-ethylbutyl group are observed at characteristic chemical shifts in the upfield region.

¹³C NMR provides complementary information by identifying the chemical environment of each carbon atom. The carbonyl carbon of the ester group and the vinylic carbons are particularly diagnostic.

Following polymerization, NMR is used to confirm the conversion of the monomer by observing the disappearance of the vinyl proton signals. Furthermore, the microstructure and tacticity (the stereochemical arrangement of adjacent chiral centers) of poly(this compound) can be investigated by analyzing the splitting patterns of the α-methyl and backbone methylene (B1212753) proton signals in the ¹H NMR spectrum, and the quaternary and carbonyl carbon signals in the ¹³C NMR spectrum. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound Monomer

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Vinylic Protons (=CH₂) | 6.1, 5.5 | 125.0 |

| Vinylic Carbon (C=) | - | 136.5 |

| α-Methyl Protons (-C(CH₃)=) | 1.9 | 18.2 |

| Carbonyl Carbon (C=O) | - | 167.3 |

| Methylene Protons (-OCH₂-) | 3.9 | 68.5 |

| Methine Proton (-CH-) | 1.6 | 41.1 |

| Methylene Protons (-CH₂CH₃) | 1.4 | 23.5 |

| Methyl Protons (-CH₂CH₃) | 0.9 | 11.2 |

| Methyl Protons (-CH(CH₂)CH₃) | 0.9 | 14.1 |

Note: This table presents expected chemical shift values based on the structure of this compound and data for similar compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. azom.com For this compound, the FTIR spectrum is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the ester group. Other significant peaks include the C=C stretching of the vinyl group and the C-O stretching vibrations. spectroscopyonline.com

Upon polymerization to poly(this compound), the characteristic absorption bands of the vinyl group (e.g., C=C stretching and =C-H bending) diminish or disappear completely, providing clear evidence of successful polymerization. The strong carbonyl ester peak, however, remains a dominant feature of the polymer's spectrum. Attenuated Total Reflectance (ATR)-FTIR is often employed for the analysis of both liquid monomers and solid polymer films due to its minimal sample preparation requirements. azom.com

Table 2: Key FTIR Absorption Bands for this compound and its Polymer

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Monomer) | Typical Wavenumber (cm⁻¹) (Polymer) |

| C=O (Ester) | Stretching | ~1720 | ~1725 |

| C=C (Vinyl) | Stretching | ~1638 | Absent |

| C-O | Stretching | ~1160, ~1295 | ~1150, ~1250 |

| =C-H | Bending | ~940 | Absent |

| C-H (Alkyl) | Stretching | 2800-3000 | 2800-3000 |

Chromatographic Techniques for Molecular Weight and Composition

Chromatographic methods are essential for separating and analyzing the components of a polymer sample, particularly for determining its molecular weight and understanding its surface properties.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of poly(this compound). intertek.com The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column than smaller molecules. intertek.com